(E)-methyl 2-(2-cyano-3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-26-16-9-5-3-7-13(16)11-14(12-22)19(24)23-20-18(21(25)27-2)15-8-4-6-10-17(15)28-20/h3,5,7,9,11H,4,6,8,10H2,1-2H3,(H,23,24)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZLWMGBMOVXQZ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-(2-cyano-3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a member of the tetrahydrobenzo[b]thiophene family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antibacterial, analgesic, and antioxidant properties.
Chemical Structure
The compound features a complex structure characterized by:
- Tetrahydrobenzo[b]thiophene core : Known for its significant biological effects.
- Acrylamide moiety : Implicated in various biological interactions.
- Cyano and methoxy substituents : These groups influence the compound's reactivity and biological profile.
Antitumor Activity
Several studies have highlighted the potential antitumor activity of compounds containing the tetrahydrobenzo[b]thiophene scaffold. For instance:
- Mechanism of Action : Compounds with this scaffold have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent tumor necrosis .
- IC50 Values : In vitro studies indicated that derivatives exhibited IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines, demonstrating significant antiproliferative effects .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 23.2 | High |
| Compound B | 35.0 | Moderate |
| Compound C | 49.9 | Moderate |
Antibacterial Activity
The antibacterial potential of this compound was evaluated against several bacterial strains:
- Tested Strains : The compound showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Zone of Inhibition : The diameter of inhibition zones was measured to assess efficacy, with results indicating that compounds with phenolic hydroxyl groups exhibited enhanced antibacterial activity .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| S. aureus | 15 |
| B. subtilis | 12 |
Analgesic Activity
Research has also investigated the analgesic properties of related compounds:
- Methodology : Analgesic activity was assessed using the “hot plate” method in mice.
- Results : Certain derivatives demonstrated analgesic effects superior to standard drugs like metamizole .
Antioxidant Activity
Antioxidant properties were evaluated through various assays:
- DPPH Scavenging Assay : The compound showed significant radical scavenging activity.
- Comparative Analysis : Compounds with specific substitutions (e.g., hydroxyl groups) demonstrated superior antioxidant capabilities compared to others .
Case Studies
- Breast Cancer Cell Lines : A study highlighted that certain derivatives induced apoptosis in MCF-7 breast cancer cells, leading to cell cycle arrest at G2/M phase .
- Microtubule Interaction : Compounds were shown to disrupt microtubule dynamics effectively, which is critical for cancer cell division .
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives have shown significant inhibition of cell proliferation in various cancer cell lines:
- MCF-7 (Breast Cancer) : In vitro studies indicated that derivatives induce apoptosis and cell cycle arrest. A specific compound demonstrated an IC50 value of 23.2 µM against MCF-7 cells, leading to a substantial reduction in cell viability by 26.86% after 48 hours of treatment.
Mechanism of Action : The mechanism involves the disruption of tubulin dynamics, crucial for mitotic spindle formation during cell division.
Table 1: Anticancer Activity Results
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 23.2 | Apoptosis induction |
2. Anti-inflammatory Activity
Compounds derived from the tetrahydrobenzo[b]thiophene scaffold have demonstrated anti-inflammatory properties. Specific studies indicated that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
3. Analgesic Effects
The analgesic activity of related compounds has been assessed using the "hot plate" method in animal models. These studies suggest that some derivatives provide pain relief comparable to standard analgesics like metamizole.
Case Studies
Breast Cancer Model : A study involving MCF-7 cells treated with a tetrahydrobenzo[b]thiophene derivative showed significant apoptosis induction and cell cycle arrest at the G2/M phase.
Inflammation Model : In an experimental setup evaluating the anti-inflammatory effects of tetrahydrobenzo[b]thiophene derivatives, significant reductions in inflammatory markers were observed when tested against lipopolysaccharide-induced inflammation in macrophages.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity:
- Substituents : Methoxy and isopropoxy groups enhance anticancer potency.
- Functional Groups : The presence of cyano and acrylamide moieties appears critical for inducing apoptosis through specific molecular interactions.
Preparation Methods
Core Structure Formation via Gewald Reaction
The tetrahydrobenzo[b]thiophene scaffold is synthesized through the Gewald reaction, a three-component cyclocondensation between cyclohexanone, elemental sulfur, and methyl cyanoacetate. This reaction proceeds under basic conditions, typically using morpholine or diethylamine as a catalyst in ethanol or dimethylformamide (DMF) at 80–100°C for 6–12 hours. The mechanism involves enamine formation, sulfur incorporation, and cyclization to yield methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Key parameters influencing yield (65–78%) include:
- Solvent polarity : DMF enhances cyclization efficiency compared to ethanol.
- Sulfur stoichiometry : A 1.2:1 molar ratio of sulfur to cyclohexanone minimizes polysulfide byproducts.
- Temperature control : Reactions above 90°C accelerate decomposition, necessitating precise thermal regulation.
Acylation with Cyanoacetamide
The primary amine group of the Gewald product undergoes N-acylation with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamide moiety. This step is conducted in toluene under reflux (110°C) for 1 hour, achieving 85–90% conversion. The reaction avoids racemization due to the mild conditions and selective reactivity of the pyrazole-based acylating agent.
Mechanistic insights :
- The pyrazole leaving group facilitates nucleophilic acyl substitution.
- Toluene’s non-polar nature suppresses side reactions like hydrolysis of the methyl ester.
Post-reaction workup involves cooling, filtration, and recrystallization from ethanol to isolate ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a pale-yellow solid (m.p. 111–113°C).
Knoevenagel Condensation with 2-Methoxybenzaldehyde
The critical step for introducing the 2-methoxyphenylacrylamido group is a Knoevenagel condensation between the cyanoacetamide intermediate and 2-methoxybenzaldehyde. This reaction is performed in toluene using a piperidine-acetic acid catalytic system under reflux (110°C) for 5–6 hours. The dual acid-base catalysis promotes enolate formation and subsequent dehydration, favoring the thermodynamically stable E-isomer.
Optimization data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst ratio (Piperidine:AcOH) | 1:3.7 | Maximizes enolate stability |
| Reaction time | 5.5 hours | Prevents retro-aldol side reactions |
| Solvent | Toluene | Enhances imine intermediate stability |
Post-reaction, the crude product is recrystallized from ethanol to yield the title compound as a crystalline solid (m.p. 178–180°C). Spectroscopic validation includes:
- IR : 2205 cm⁻¹ (C≡N), 1664 cm⁻¹ (ester C=O), 1523 cm⁻¹ (aromatic C=C).
- ¹H NMR : δ 3.90 (s, 3H, OCH₃), 8.32 (s, 1H, acrylamido CH=).
Stereochemical Control and Isomer Purity
The E-configuration is ensured through:
- Thermodynamic control : Prolonged reflux shifts equilibrium toward the trans isomer.
- Catalyst selection : Piperidine’s mild basicity avoids cisoid transition states.
HPLC analysis with a C18 column (acetonitrile/water gradient) confirms >98% E-isomer content.
Scalability and Industrial Adaptations
Kilogram-scale production employs flow chemistry to enhance heat transfer and reduce reaction times. Key modifications include:
- Continuous stirred-tank reactors (CSTRs) for Gewald and Knoevenagel steps.
- In-line FTIR monitoring to track enolate formation in real time.
Pilot studies report 72% overall yield at 10 kg batch size, comparable to lab-scale efficiency.
Comparative Analysis of Alternative Routes
While the Knoevenagel method dominates literature, exploratory approaches include:
- Wittig olefination : Using 2-methoxybenzyltriphenylphosphonium ylide with the cyanoacetamide carbonyl. However, this route suffers from poor stereoselectivity (65:35 E:Z ratio).
- Enzyme-mediated condensation : Lipase-catalyzed reactions in ionic liquids achieve 81% yield but require costly biocatalysts.
Q & A
Q. What are the limitations of current synthetic routes, and what alternatives exist?
- Limitation : Low regioselectivity in Knoevenagel condensation.
- Alternative : Use microwave-assisted synthesis to improve reaction speed and selectivity (yield: 94% in 1 hour) .
Contradictions and Emerging Research Directions
Q. Why do solvent choices vary across studies, and how does this impact yield?
Q. What novel derivatives show promise for overcoming drug resistance?
- Fluorinated analogs : Replace methoxy with CF3, improving P-glycoprotein inhibition (resistance reversal index: 4.2-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
